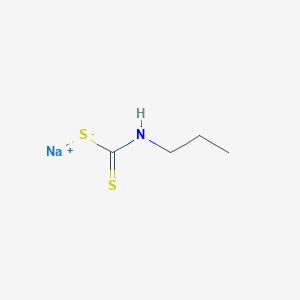
Sodium propylcarbamodithioate
Vue d'ensemble
Description
Sodium propylcarbamodithioate is an organosulfur compound with the chemical formula C₄H₈NNaS₂. It is commonly used as a reagent in various chemical reactions and has applications in different scientific fields. This compound is known for its unique properties, including its ability to form stable complexes with metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium propylcarbamodithioate can be synthesized through the reaction of carbon disulfide with sodium hydroxide and propylamine. The reaction typically occurs in an aqueous medium at room temperature. The general reaction is as follows:
CS2+NaOH+C3H7NH2→C4H8NNaS2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of carbon disulfide to a mixture of sodium hydroxide and propylamine under controlled conditions. The reaction mixture is then filtered to remove any impurities, and the product is crystallized from the solution.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various alkyl or aryl carbamodithioates
Applications De Recherche Scientifique
Sodium propylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the flotation process in mining to separate valuable minerals from ores.
Mécanisme D'action
The mechanism of action of sodium propylcarbamodithioate involves its ability to chelate metal ions. The sulfur atoms in the compound form strong bonds with metal ions, stabilizing them and preventing unwanted side reactions. This chelation process is crucial in various applications, including enzyme inhibition and metal ion transport.
Comparaison Avec Des Composés Similaires
- Sodium ethylcarbamodithioate
- Sodium methylcarbamodithioate
- Sodium butylcarbamodithioate
Comparison: Sodium propylcarbamodithioate is unique due to its specific alkyl group, which influences its reactivity and stability. Compared to sodium ethylcarbamodithioate and sodium methylcarbamodithioate, the propyl group provides a balance between steric hindrance and electronic effects, making it more versatile in various chemical reactions. Sodium butylcarbamodithioate, on the other hand, has a longer alkyl chain, which can affect its solubility and reactivity.
Propriétés
IUPAC Name |
sodium;N-propylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2.Na/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H2,5,6,7);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQDJLRSSHGURF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)[S-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NNaS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/structure/B3250794.png)

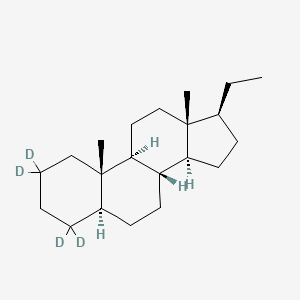
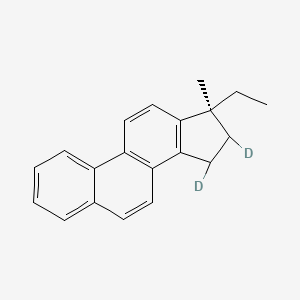
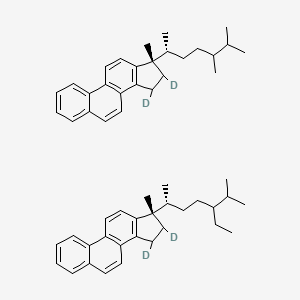
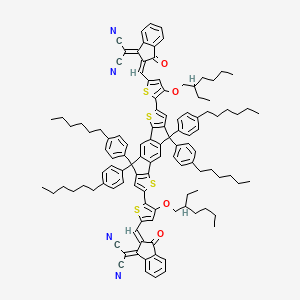

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B3250873.png)
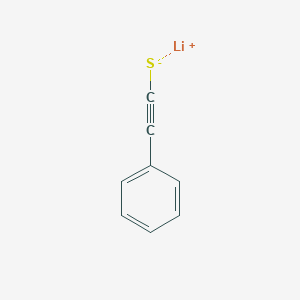
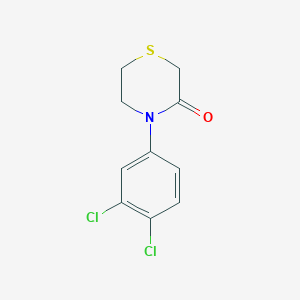
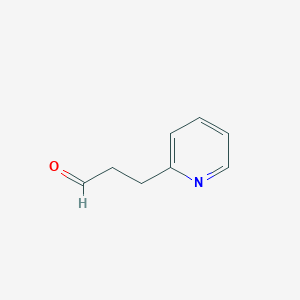
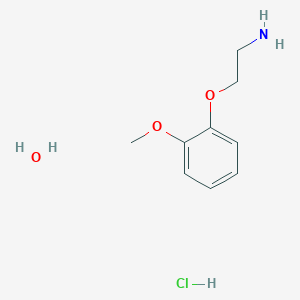
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B3250905.png)

